An In-depth Technical Guide to the Chemical Properties of Methoxynaphthalen-2-ol Isomers
An In-depth Technical Guide to the Chemical Properties of Methoxynaphthalen-2-ol Isomers
A Note on Nomenclature: The compound "5-Methoxynaphthalen-2-ol" is not a standard IUPAC name and does not correspond to a readily available chemical entity in major databases. It is likely that this name is used informally or refers to one of the common isomers of methoxy-substituted 2-naphthol. This guide will focus on a well-characterized and commercially available isomer, 6-Methoxynaphthalen-2-ol (CAS 5111-66-0) , to provide a comprehensive overview of the chemical properties of this class of compounds. The principles and many of the properties discussed here will be broadly applicable to other isomers, such as 7-Methoxynaphthalen-2-ol.
Molecular Structure and Physicochemical Properties
6-Methoxynaphthalen-2-ol is an aromatic organic compound featuring a naphthalene core substituted with a hydroxyl (-OH) group at the 2-position and a methoxy (-OCH3) group at the 6-position. This substitution pattern influences the molecule's electronic properties, reactivity, and biological activity. The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor (methoxy and hydroxyl oxygens) contributes to its physical properties.
| Property | Value | Source |
| CAS Number | 5111-66-0 | [1] |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 148-152 °C | [1] |
| SMILES | COc1ccc2cc(O)ccc2c1 | [1] |
| InChI | 1S/C11H10O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,12H,1H3 | [1] |
| InChIKey | WWPKRXOOVICNJY-UHFFFAOYSA-N | [1] |
Synthesis of 6-Methoxynaphthalen-2-ol
The synthesis of methoxynaphthols often starts from the corresponding dihydroxynaphthalene or through functionalization of a substituted naphthalene. A common laboratory-scale synthesis involves the methylation of 2-naphthol, followed by other functional group manipulations. For instance, 2-methoxynaphthalene (nerolin) can be prepared by the methylation of 2-naphthol.[2][3] A plausible synthetic route to 6-methoxynaphthalen-2-ol can be envisioned from 6-bromo-2-methoxynaphthalene.[4]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 6-Methoxynaphthalen-2-ol.
Experimental Protocol: Methylation of 2-Naphthol to 2-Methoxynaphthalene
This protocol describes a common first step in the synthesis of methoxy-substituted naphthalenes.
Materials:
-
2-Naphthol
-
Dimethyl sulfate or Methyl iodide (Caution: Highly toxic and carcinogenic)
-
Sodium hydroxide
-
Anhydrous potassium carbonate
-
Acetone
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol in acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add dimethyl sulfate or methyl iodide to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
After cooling to room temperature, filter the solid potassium salts and wash with acetone.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute sodium hydroxide solution to remove any unreacted 2-naphthol, followed by washing with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude 2-methoxynaphthalene from ethanol to obtain the purified product.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 6-Methoxynaphthalen-2-ol.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methoxy protons around 3.9 ppm, and a singlet for the hydroxyl proton (chemical shift can vary depending on solvent and concentration). |
| ¹³C NMR | Signals for the aromatic carbons (typically 100-160 ppm), including the carbon attached to the hydroxyl group (around 155 ppm) and the carbon attached to the methoxy group (around 158 ppm), and a signal for the methoxy carbon around 55 ppm. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-O stretching vibrations for the ether and phenol functionalities are expected in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 174.0681 (for the exact mass). Fragmentation patterns may involve the loss of a methyl group (-15) or a formyl group (-29). |
Reactivity and Chemical Properties
The chemical reactivity of 6-Methoxynaphthalen-2-ol is dictated by the interplay of the hydroxyl and methoxy groups on the naphthalene ring.
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Acidity of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, activating the ring towards electrophilic substitution.
-
Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic substitution by both the hydroxyl and methoxy groups. The directing effects of these groups will determine the position of substitution. In general, the positions ortho and para to the activating groups are favored.
-
Oxidation: The phenolic hydroxyl group can be oxidized. The methoxy group is generally stable to mild oxidizing agents.
-
Ether Cleavage: The methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding dihydroxynaphthalene.
Reactivity Profile
Caption: Key reactions of 6-Methoxynaphthalen-2-ol.
Applications in Research and Drug Development
Methoxynaphthol derivatives are valuable building blocks in organic synthesis and have been investigated for their biological activities.
-
Synthetic Intermediate: 6-Methoxynaphthalen-2-ol serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and materials. For example, it is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[5]
-
Biological Activity: The methoxyphenol moiety is present in many natural products with interesting biological properties, such as antioxidant and anti-inflammatory activities.[6][7] Naphthalene derivatives, in general, are known to possess a wide range of biological activities.[8] The specific biological profile of 6-Methoxynaphthalen-2-ol would be an area for further research. Studies on related N-aryl-1-hydroxynaphthalene-2-carboxanilides have shown anti-invasive and antibacterial properties.[9]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 6-Methoxynaphthalen-2-ol.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. A dust mask should be used if handling the solid material generates dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
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ATB. 2-Naphthol. [Link]
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